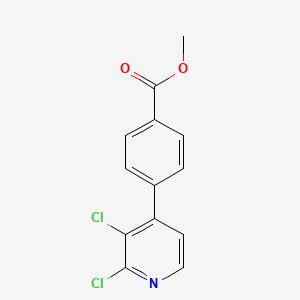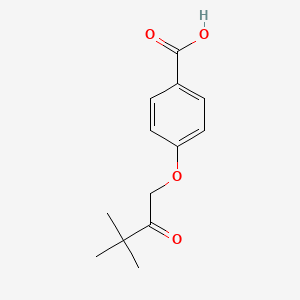
2-methylpropyl N-(3-aminophenyl)carbamate
Overview
Description
2-Methylpropyl N-(3-aminophenyl)carbamate, also known as MPPC, is an organic compound . It has a molecular weight of 208.26 g/mol . The IUPAC name for this compound is isobutyl 3-aminophenylcarbamate .
Molecular Structure Analysis
The InChI code for 2-methylpropyl N-(3-aminophenyl)carbamate is 1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3, (H,13,14) . This indicates the molecular structure of the compound, including the arrangement and bonding of atoms.Physical And Chemical Properties Analysis
2-Methylpropyl N-(3-aminophenyl)carbamate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the search results.Scientific Research Applications
Metabolism and Environmental Monitoring : Studies have shown that compounds like 2-methylpropyl N-(3-aminophenyl)carbamate undergo metabolism in organisms, leading to the formation of metabolites like m-toluidine, which can be detected in urine. This knowledge is crucial for environmental and occupational health monitoring (Schettgen, Weiss, & Angerer, 2001).
Pesticide Research : Carbamate compounds have been extensively studied as insecticides. Their residual toxicity to insects like Anopheles gambiae has been a subject of interest, providing insights into the efficacy and environmental impact of these compounds (Smith & Hocking, 1963).
Pharmacological Applications : Carbamate derivatives have been explored for their potential in treating various medical conditions. For instance, aminostigmine, a carbamate derivative, underwent preliminary clinical testing for its anticholinesterase properties (Prozorovskii et al., 2004).
Chemical Synthesis and Modifications : The synthesis of N-arylcarbamates with specific fragments and their derivatives is a significant area of research, contributing to the development of new compounds with potential applications in various fields (Velikorodov et al., 2014).
Study of Carbamate Formation : Research on carbamate formation in systems like AMP–CO2–H2O is important for understanding chemical interactions and stability under different conditions, which has implications in environmental and industrial processes (Ciftja, Hartono, & Svendsen, 2014).
Analysis and Detection Techniques : High-performance liquid chromatography and other analytical techniques have been developed for the detection and analysis of carbamate insecticides, highlighting the importance of these compounds in environmental monitoring and safety assessments (Krause, 1979).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation or serious eye irritation . The hazard statements associated with it are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
2-methylpropyl N-(3-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)7-15-11(14)13-10-5-3-4-9(12)6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAXKIKEYZRKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpropyl N-(3-aminophenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



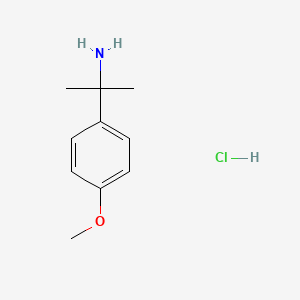
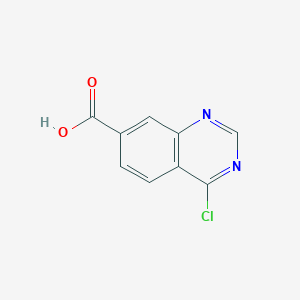

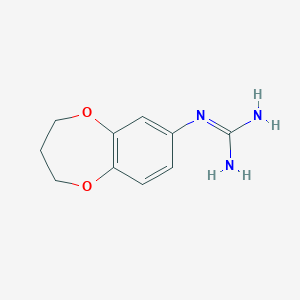
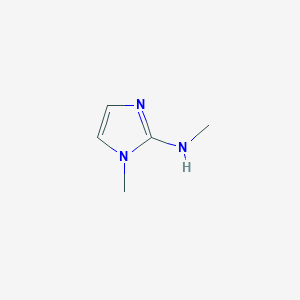
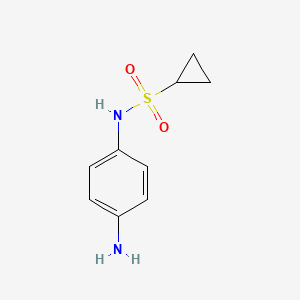
![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)

![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)

![[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1420172.png)
